N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic organic compound with notable significance in various scientific research fields. This compound consists of a triazole ring, a fluorinated methylphenyl group, a piperidine ring, and a dimethylbenzamide group, which together form a complex structure with potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves several steps:
Synthesis of Intermediate Compounds: : The initial step usually involves the creation of intermediate compounds, such as the fluorinated methylphenyl triazole and the piperidinyl dimethylbenzamide.
Coupling Reactions: : The intermediate compounds are then subjected to coupling reactions under controlled conditions to form the final compound. The coupling reaction often involves the use of specific catalysts to facilitate the bond formation.
Purification: : The final product undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. Continuous flow reactors and automated systems can optimize reaction conditions, minimize waste, and enhance yield. The industrial methods focus on maintaining consistency, quality control, and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: : It can be reduced under specific conditions to yield different reduced forms.
Substitution: : The fluorinated group or other substituents might be replaced by various reagents, resulting in new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reduction: : Reduction reactions often use reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenation or amination reagents are frequently used for substitution reactions.
Major Products
The reactions can lead to a variety of products depending on the type and conditions of the reaction. Oxidation may yield hydroxylated derivatives, while reduction might produce simpler hydrocarbon structures. Substitution reactions could generate a range of functionalized products with altered properties.
Scientific Research Applications
This compound has several applications across diverse fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Exploration of its effects as a pharmacological agent, possibly targeting specific receptors or enzymes.
Industry: : Utility in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which this compound exerts its effects can vary depending on the context of its use:
Receptors: : It might interact with specific receptors on cell membranes, modulating their activity.
Enzymatic Pathways: : Could act as an inhibitor or activator of certain enzymes, influencing metabolic or signaling pathways.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to similar compounds, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its specific structural attributes, such as the combination of a triazole ring with fluorinated and dimethylated phenyl groups. Similar compounds might include:
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Differing only in the methyl group on the phenyl ring.
N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Lacking the fluorine atom in the phenyl ring.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-15-4-5-18(12-16(15)2)23(31)26-19-8-10-29(11-9-19)24(32)22-14-30(28-27-22)20-6-7-21(25)17(3)13-20/h4-7,12-14,19H,8-11H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODRDNOVGDJYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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